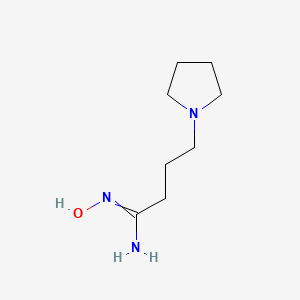
N'-hydroxy-4-pyrrolidin-1-ylbutanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-hydroxy-4-pyrrolidin-1-ylbutanimidamide (NHPBA) is an organic compound that has been studied for its potential applications in various scientific fields. It is a derivative of pyrrolidin-1-ylbutanimidamide, and its structure consists of a hydroxy group attached to the nitrogen atom of the pyrrolidin-1-ylbutanimidamide moiety. NHPBA has been studied in the fields of biochemistry, pharmacology and toxicology, and has shown to be a promising compound for further research.
Applications De Recherche Scientifique
Antagonism of the Vanilloid Receptor (VR1)
N’-hydroxy-4-pyrrolidin-1-ylbutanimidamide derivatives act as antagonists for the vanilloid receptor 1 (VR1). VR1 is involved in pain perception and thermosensation. By blocking VR1, these compounds may have potential applications in pain management and sensory modulation .
Modulation of Insulin-Like Growth Factor 1 Receptor (IGF-1R)
Certain derivatives of N’-hydroxy-4-pyrrolidin-1-ylbutanimidamide also modulate the insulin-like growth factor 1 receptor (IGF-1R). IGF-1R plays a crucial role in cell growth, differentiation, and survival. These compounds could be explored for their impact on cellular processes and potential therapeutic applications .
Enzyme Inhibition
N’-hydroxy-4-pyrrolidin-1-ylbutanimidamide derivatives exhibit inhibitory effects on several enzymes:
- Vascular Adhesion Protein 1 (VAP-1) : VAP-1 inhibitors are studied for their anti-inflammatory properties .
Antioxidant Properties
Some N’-hydroxy-4-pyrrolidin-1-ylbutanimidamide derivatives exhibit antioxidative properties. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing damage caused by free radicals. These compounds could be explored for potential health benefits .
Antibacterial Activity
Certain derivatives of N’-hydroxy-4-pyrrolidin-1-ylbutanimidamide have demonstrated antibacterial effects. Investigating their mechanisms of action and specificity against bacterial strains could lead to novel antimicrobial agents .
Cell Cycle Regulation
These compounds may impact cell cycle progression. Understanding their effects on cell division and proliferation could provide insights into cancer therapy or other cell-related disorders .
Propriétés
IUPAC Name |
N'-hydroxy-4-pyrrolidin-1-ylbutanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O/c9-8(10-12)4-3-7-11-5-1-2-6-11/h12H,1-7H2,(H2,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKPNUPXADZWBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCC(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-hydroxy-4-pyrrolidin-1-ylbutanimidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

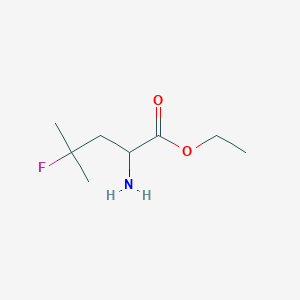

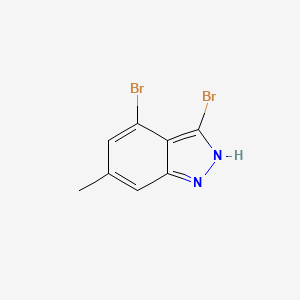

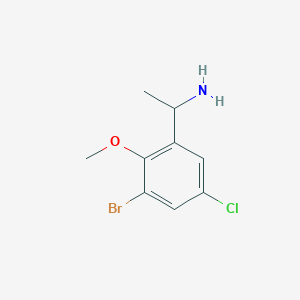
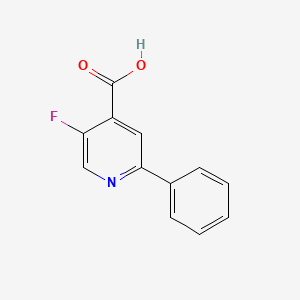
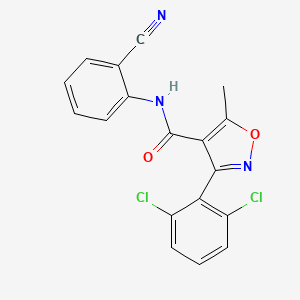
![methyl 2-[(1Z)-1-(dimethylamino)-3-methoxy-3-oxoprop-1-en-2-yl]benzoate](/img/structure/B3163750.png)
![3-Nitro-4-{[3-(trifluoromethyl)benzyl]-sulfanyl}benzenecarbaldehyde](/img/structure/B3163759.png)
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methylbenzoic acid](/img/structure/B3163760.png)
![4-fluoro-N-(2-(6-formyl-7-methoxybenzo[d][1,3]dioxol-5-yl)ethyl)-N-methylbenzamide](/img/structure/B3163768.png)

![{[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetic acid](/img/structure/B3163783.png)
![(3'-Chloro-4'-methyl-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B3163802.png)